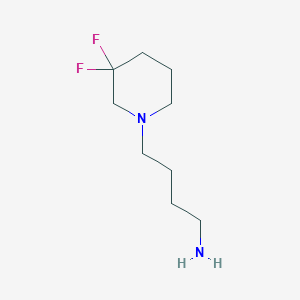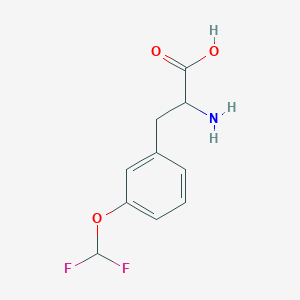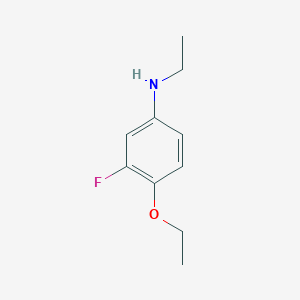
4-(3,3-Difluoropiperidin-1-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Difluoropiperidin-1-yl)butan-1-amine: is a chemical compound with the molecular formula C9H18F2N2 and a molecular weight of 192.24 g/mol . This compound is characterized by the presence of a piperidine ring substituted with two fluorine atoms and a butan-1-amine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine typically involves the reaction of 3,3-difluoropiperidine with butan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the manufacture of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine involves its interaction with specific molecular targets in biological systems. The fluorine atoms in the piperidine ring enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. This compound may affect various signaling pathways, resulting in specific biological effects .
Comparison with Similar Compounds
- 1-amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol
- 4-(4,4-Difluoropiperidin-1-yl)-butylamine
- 4-(3,3-Difluoropiperidin-1-yl)-4-oxobutanoic acid
Comparison: Compared to these similar compounds, 4-(3,3-Difluoropiperidin-1-yl)butan-1-amine is unique due to its specific substitution pattern and the presence of the butan-1-amine group. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H18F2N2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(3,3-difluoropiperidin-1-yl)butan-1-amine |
InChI |
InChI=1S/C9H18F2N2/c10-9(11)4-3-7-13(8-9)6-2-1-5-12/h1-8,12H2 |
InChI Key |
HRMWCDJHESSRQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CCCCN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)







![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)



![Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate](/img/structure/B12074728.png)

